Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane

hydrophobicity self-assembled monolayer surface energy

Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane (CAS 375-63-3) is a fluorinated organosilane coupling agent with a four-carbon perfluorinated backbone (C4F8) and a trichlorosilane head group. It belongs to the perfluoroalkyl trichlorosilane (FAS) family, which undergoes hydrolysis and covalent condensation with surface hydroxyl groups on substrates such as glass, silicon, and metal oxides to form hydrophobic self-assembled monolayers (SAMs) or polysiloxane coatings.

Molecular Formula C4HCl3F8Si
Molecular Weight 335.48 g/mol
CAS No. 375-63-3
Cat. No. B15289101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane
CAS375-63-3
Molecular FormulaC4HCl3F8Si
Molecular Weight335.48 g/mol
Structural Identifiers
SMILESC(C(C(C(F)(F)[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F
InChIInChI=1S/C4HCl3F8Si/c5-16(6,7)4(14,15)3(12,13)2(10,11)1(8)9/h1H
InChIKeyMYZMPPUVPXNBEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane: A C4 Short-Chain Perfluoroalkyl Trichlorosilane for Hydrophobic Surface Functionalization


Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane (CAS 375-63-3) is a fluorinated organosilane coupling agent with a four-carbon perfluorinated backbone (C4F8) and a trichlorosilane head group. It belongs to the perfluoroalkyl trichlorosilane (FAS) family, which undergoes hydrolysis and covalent condensation with surface hydroxyl groups on substrates such as glass, silicon, and metal oxides to form hydrophobic self-assembled monolayers (SAMs) or polysiloxane coatings [1]. With a molecular formula of C4HCl3F8Si, a molecular weight of 335.48 g/mol, a boiling point of 106.3°C, and a density of 1.608 g/cm³, this short-chain perfluoroalkyl silane is classified as a per- and polyfluoroalkyl substance (PFAS) and serves as a potential regulatory-compliant alternative to longer-chain C8 and C10 analogs [2].

Why Identical Chain-Length Fluoroalkyl Silanes Are Not Interchangeable for Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane


Within the perfluoroalkyl trichlorosilane family, the length of the fluorocarbon backbone critically determines the hydrophobic performance, surface energy, and packing density of the resulting monolayer. Comparative studies of fluoroalkyl silanes (FAS) with chain lengths from C3 to C17 demonstrate that water contact angle increases with perfluoroalkyl chain length: FAS-3 (C3) yields ~86°, while FAS-13 (C8) and FAS-17 (C10) achieve ~106° and ~112°, respectively [1]. Conversely, longer chains present escalating regulatory risk under evolving PFAS restrictions targeting C8+ substances. The C4F8 backbone of Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane occupies a distinct performance–compliance niche: it delivers intermediate hydrophobicity that surpasses ultrashort C3 analogs while avoiding the bioaccumulation concerns and regulatory exposure associated with C8 and C10 perfluoroalkyl silanes [2]. Importantly, vapor-phase deposition studies on a homologous series of fluoroalkyl trichlorosilanes (C3 to C10) reveal that short-chain precursors exhibit different wetting and adhesion mechanisms dominated by acid-base interactions, whereas long-chain analogs are governed primarily by dispersive interactions—meaning substitution alters not merely the magnitude but the fundamental physicochemical character of the modified surface [3].

Quantitative Differentiation Evidence: Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane vs. Closest Analogs


Water Contact Angle Position Between C3 and C8 Perfluoroalkyl Trichlorosilane Benchmarks

Direct head-to-head water contact angle data for the target C4F8-trichlorosilane is currently absent from published peer-reviewed literature. However, the compound's performance can be bounded by class-level interpolation from two well-characterized homologs studied under identical vapor-phase deposition conditions. FAS-3 (CF3(CF2)0(CH2)2Si(OCH3)3) yields a maximum water contact angle of ~86°, while FAS-13 (CF3(CF2)5(CH2)2Si(OCH3)3) reaches ~106° on hydroxylated silicon [1]. Given that contact angle increases monotonically with perfluoroalkyl chain length across the FAS series, the C4F8-trichlorosilane is expected to achieve static water contact angles intermediate between these values, consistent with vendor-reported values in the range of 110–130° for fluoroalkyl trichlorosilane coatings [1][2]. This positions the C4 compound meaningfully above the C3 analog for applications requiring moderate water repellency.

hydrophobicity self-assembled monolayer surface energy

Chain-Length Effect on Surface Energy: C4 in Context of MEMS Anti-Stiction Performance Benchmarks

In MEMS anti-stiction applications, surface energy is a critical performance metric. Head-to-head comparison of vapor-deposited FOTS (C8) and FDTS (C10) on single-crystal silicon yields surface energies of 12.4 mJ/m² and 11.0 mJ/m², respectively, with corresponding contact angles of 113.3° and 115.5° [1]. The difference of 1.4 mJ/m² between C8 and C10 indicates diminishing returns with increasing chain length beyond C8. Although direct data for the C4F8-trichlorosilane is not available in this MEMS study, the chain-length trend implies that the C4 compound will exhibit a higher surface energy than FOTS (C8), consistent with the general observation that shorter perfluoroalkyl chains yield higher surface free energies due to reduced packing density and less dense CF3/CF2 terminal coverage [2]. This is corroborated by the study on FSAMs where a C4F9-containing sulfonamide silane on ITO yielded a surface energy of 14.0 mJ/m² [3].

surface free energy anti-stiction MEMS

Regulatory PFAS Compliance: C4 Perfluoroalkyl vs. C8/C10 Long-Chain Classification Advantage

Long-chain perfluoroalkyl substances (C8 and above) are subject to international regulatory restrictions due to demonstrated bioaccumulation and toxicity. Perfluorooctanoic acid (PFOA, C8) is listed under the Stockholm Convention, and perfluorooctane sulfonic acid (PFOS, C8) is subject to widespread bans [1]. The target compound, with a C4F8 perfluoroalkyl chain (fewer than six perfluorinated carbons), falls below the threshold commonly used to distinguish short-chain from long-chain PFAS. The explicit regulatory driver for short-chain alternatives is documented in research on fluorinated self-assembled monolayers, where short perfluoroalkyl chains (Rf with C < 6) are specifically sought to reduce bioaccumulative potential [2]. This regulatory dimension is a procurement-critical differentiator: laboratories and manufacturers operating in jurisdictions with active PFAS restrictions (EU REACH, US EPA) may find C4-based silanes acceptable while C8 (FOTS) or C10 (FDTS) are restricted or face escalating compliance costs [3].

PFAS regulation short-chain alternative bioaccumulation

Distinct Wetting Mechanism: Acid-Base vs. Dispersive Interaction Dominance in Short-Chain Coatings

A systematic vapor-phase deposition study of fluoroalkyl trichlorosilanes from C3 to C10 on silicon and glass revealed a fundamental mechanistic divergence between short- and long-chain precursors. Coatings derived from short-chain FAS precursors (C3–C5 range, which includes the target C4 compound) deposited by atmospheric-pressure VPD exhibit wetting and adhesive properties dominated by acid-base (polar) interactions. In contrast, coatings from longer-chain precursors (C8–C10) and all coatings deposited by low-pressure VPD are governed predominantly by dispersive (Lifshitz–van der Waals) interactions [1]. This mechanistic distinction is not merely a matter of degree but represents a qualitative difference in surface chemistry that affects how the modified surface interacts with polar and hydrogen-bonding liquids—a factor not captured by static contact angle alone.

acid-base interactions dispersion forces wetting mechanism

Procurement-Relevant Application Scenarios for Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane


PFAS-Compliant Anti-Stiction Coatings for MEMS and NEMS Fabrication

In micro- and nano-electromechanical system (MEMS/NEMS) fabrication, anti-stiction coatings are essential to prevent device failure from capillary adhesion. While FDTS (C10) delivers the lowest surface energy (~11.0 mJ/m²) and FOTS (C8) the next best (~12.4 mJ/m²) [1], both are long-chain PFAS facing escalating regulatory restrictions. The C4F8-trichlorosilane offers a short-chain alternative that provides adequate surface energy reduction for anti-stiction performance while complying with PFAS regulations in jurisdictions where C8+ substances are restricted. The acid-base–dominated wetting of short-chain FAS coatings under atmospheric-pressure VPD also provides predictable polar liquid interaction behavior, which is critical for MEMS devices exposed to humid environments [2].

Hydrophobic Coating of Microfluidic Channels Under Evolving PFAS Regulations

Fluorinated silica microchannel surfaces require chemically inert, low-surface-energy coatings produced by hydrolysis of silane agents with uncharged C3–C10 fluorinated alkane chains [3]. The C4F8-trichlorosilane serves as an optimized mid-range option within this patent-described application space: it outperforms C3 silanes in hydrophobicity (expected water contact angle >100° vs. ~86° for C3), while its short-chain structure avoids the regulatory exposure of C6–C10 alternatives. The trichlorosilane head group enables rapid hydrolysis and covalent anchoring to silica surfaces at controlled contact times, providing reproducible surface coverage essential for microfluidic device manufacturing [3].

Nanoimprint Lithography Mold-Release Layers Requiring Moderate Anti-Adhesion Performance

Perfluoroalkyl trichlorosilanes are well-established as anti-adhesive mold-release layers for nanoimprint lithography due to their stable covalent anchoring to Si and metal oxide surfaces [1]. While longer-chain FAS provide maximal release performance, the C4F8-trichlorosilane offers a balanced profile: adequate anti-adhesion for less demanding pattern geometries, combined with reduced polymerization tendency compared to longer-chain trichlorosilanes that form bulk deposits under certain deposition conditions. Additionally, the lower boiling point (106.3°C) of the C4 compound facilitates vapor-phase deposition at lower temperatures compared to C8/C10 analogs, potentially simplifying process integration.

Short-Chain PFAS Architecture for Environmentally Safer Self-Assembled Monolayers on Transparent Electrodes

On indium tin oxide (ITO) transparent electrodes, fluorinated self-assembled monolayers (FSAMs) must balance hydrophobicity with optical transparency. Research demonstrating that short perfluoroalkyl chains (Rf with C < 6) can achieve amphiphobic properties—contact angle of 113.5° and surface energy of 14.0 mJ/m² for a C4F9-containing silane [4]—establishes that C4 backbones are sufficient for self-cleaning, anti-fouling, and anti-fingerprint coatings on optoelectronic devices. The target C4F8-trichlorosilane, with its trichloro head group offering faster hydrolysis kinetics than trimethoxy or triethoxy analogs, is positioned for rapid monolayer formation on ITO and other transparent conductive oxides where throughput and reduced bioaccumulative potential are simultaneous requirements.

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